molecular formula C23H38N2O B5511579 2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol

2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol

Cat. No. B5511579
M. Wt: 358.6 g/mol
InChI Key: DYQZHVSBCJLIJR-UHFFFAOYSA-N
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Description

"2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol" is a complex organic compound. Its relevance spans various scientific domains, yet the specific literature focusing on this exact compound is limited. The related research often explores structural analogs or derivatives that share functional groups or synthesis pathways, providing insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of compounds akin to "2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol" involves intricate organic reactions, such as ring-closing metathesis and radical cyclization, which afford bicyclic products from α,ω-(phenylseleno) carbonyl compounds. This approach is a testament to the complexity and versatility of synthetic organic chemistry in generating densely functionalized molecular architectures (Clive & Cheng, 2001).

Molecular Structure Analysis

Detailed structural analyses, often employing X-ray crystallography or NMR spectroscopy, are crucial for elucidating the configurations and conformations of complex organic molecules. These studies provide insights into the molecule's stereochemistry and electronic properties, which are essential for understanding its reactivity and interactions with other molecules. Research in this area typically focuses on similar compounds due to the specificity of molecular structures (Zhou et al., 2021).

Chemical Reactions and Properties

The chemical behavior of "2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol" would be influenced by its functional groups, such as the bipiperidinyl moiety and the tertiary alcohol. These groups can undergo various reactions, including nucleophilic substitutions, eliminations, and radical-mediated transformations. Studies on related structures have shown radical-mediated nitrile translocation as a key step in synthesizing novel compounds, highlighting the diverse reactivity of similar molecular frameworks (Organic & Biomolecular Chemistry, 2012).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the presence of an aromatic phenyl group and a bipiperidinyl moiety could affect the compound's polarity, impacting its solubility in different solvents. Comparative studies on butanol isomers and their phenyl derivatives have shed light on how modifications in molecular structure can alter physical properties like solubility and melting point (Grelska et al., 2022).

Chemical Properties Analysis

The chemical properties of "2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol" are dictated by the functional groups present in its structure. The analysis of these properties typically involves studying the compound's reactivity, stability, and interactions with other chemicals. Research on structurally related compounds can provide insights into the reactivity patterns and stability under various conditions, essential for predicting the behavior of the compound in different environments (Zhou et al., 2021).

Scientific Research Applications

Molecular Dynamics and Physical Properties

Research on isomeric alcohols, including those with phenyl groups, provides insights into their molecular dynamics under different conditions, including high-pressure scenarios. Studies like those conducted by Kołodziej et al. (2020) on monohydroxy alcohols with a single phenyl group reveal the impact of molecular packing and stiffness on their properties, including intermolecular bonding and crystallization under pressure (Kołodziej et al., 2020).

Fragrance Material Research

The toxicologic and dermatologic review of related compounds, such as 2-methyl-4-phenyl-2-butanol, when used as fragrance ingredients, illustrates the comprehensive safety assessments necessary for their application in consumer products. This type of research, detailed by Scognamiglio et al. (2012), involves evaluating physical properties, acute toxicity, skin irritation, and sensitization data to ensure the safe use of these materials in fragrances (Scognamiglio et al., 2012).

properties

IUPAC Name

2-methyl-4-[4-[[4-(1-methylpiperidin-4-yl)piperidin-1-yl]methyl]phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O/c1-23(2,26)13-8-19-4-6-20(7-5-19)18-25-16-11-22(12-17-25)21-9-14-24(3)15-10-21/h4-7,21-22,26H,8-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZHVSBCJLIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)CN2CCC(CC2)C3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol

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